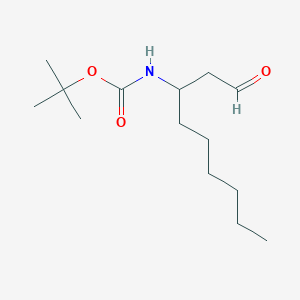

N-Boc-(+/-)-3-氨基壬醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Boc-(+/-)-3-aminononanal” is a compound that involves the use of a Boc-protected amine. The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for amines and amino acids . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Synthesis Analysis

The synthesis of N-Boc-protected amines involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . This process can be conducted under solvent-free conditions and at room temperature . The catalyst can be recovered and reused for the same protocol .

Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . The X-ray structure of Boc-protected amines has been determined, and it has been found that the Boc-N bond lengths are longer than in non-Boc-protected amines .

Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions . The reaction of Boc-protected amines with various reagents has been studied, and it has been found that these reactions can go to completion without the formation of any side-products within 24 hours .

科学研究应用

天然化学连接

N-Boc 氨基酸用于天然化学连接,这是一种肽合成技术。例如,合成赤罗-N-Boc-β-巯基-L-苯丙氨酸可在苯丙氨酸处进行天然化学连接,促进合成 LYRAMFRANK 等肽。该方法展示了与反应性侧链的相容性以及连接甘氨酸以外的氨基酸的能力 (Crich & Banerjee, 2007)。

胺的 N-叔丁氧羰基化

N-Boc 是肽合成中保护基团的关键部分,因为它具有抗差向异构化的特性。由市售杂多酸 H3PW12O40 催化的二叔丁基碳酸酯与胺的 N-叔丁氧羰基化证明了一种生产 N-Boc 保护胺的高效且环境友好的方法。该过程对于 Merrifield 固相肽合成至关重要 (Heydari 等,2007)。

不对称合成中的手性助剂

由对映体纯 β-氨基醇衍生而来的 1,3-恶唑烷环,受 N-Boc-2-酰基和-2-烯基恶唑烷环保护,用作前手性键立体选择性转化的外消旋诱导剂。Boc 基团通过其体积和螯合特性,在这些转化中发挥着重要作用,有助于提高化学反应的效率 (Agami & Couty, 2004)。

聚酰胺的固相合成

N-Boc 保护的氨基酸对于 DNA 结合聚酰胺的固相合成至关重要。该方法允许合成具有特定 DNA 结合亲和力和序列特异性的复杂聚酰胺,展示了 N-Boc 氨基酸在创建复杂分子结构方面的多功能性 (Baird & Dervan, 1996)。

可见光光催化

N-Boc 化合物还在材料科学中找到了应用,例如在合成 N 掺杂 (BiO)2CO3 层次空心微球 (N-BOC) 以有效去除空气中的 NO 的可见光光催化中。合成过程和所得材料的光催化性能证明了 N-Boc 化合物在环境应用中的潜力 (Dong 等,2013)。

作用机制

Target of Action

N-Boc-(+/-)-3-aminononanal is primarily used as a protective group for amines in organic synthesis . The primary target of this compound is the amine group present in various biomolecules .

Mode of Action

The compound works by protecting the amine group, making it less reactive and more stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This is achieved through the formation of tert-butyl carbamates .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides and other complex polyfunctional molecules . By protecting the amine group, it allows for sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis .

Pharmacokinetics

The pharmacokinetics of N-Boc-(+/-)-3-aminonononal largely depend on the conditions under which it is used. For instance, the compound is stable under various conditions and can be easily introduced and removed . .

Result of Action

The result of the compound’s action is the successful protection of the amine group, allowing for the synthesis of complex molecules without unwanted side reactions . This makes it an important tool in peptide synthesis, as it prevents racemization during the process .

Action Environment

The action of N-Boc-(+/-)-3-aminononanal can be influenced by various environmental factors. For instance, the compound is stable towards most nucleophiles and bases, making it suitable for use under a wide range of conditions . It is cleaved under anhydrous acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other reagents .

安全和危害

未来方向

Future research directions could involve the development of more efficient and sustainable methods for the synthesis and deprotection of Boc-protected amines . For example, the use of solid acid catalysts for N-Boc deprotection has been explored, offering a more sustainable and efficient method for this process .

属性

IUPAC Name |

tert-butyl N-(1-oxononan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-5-6-7-8-9-12(10-11-16)15-13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKPIHJWVLOSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)

![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)